![molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is a cyclic peptide composed of the amino acids isoleucine, proline, tyrosine, valine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] typically involves the cyclization of linear peptide precursors. This can be achieved through head-to-tail cyclization, where the C-terminal carboxyl group reacts with the N-terminal amino group. Common reagents used in this process include carbodiimides and coupling agents like HATU or EDC. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of cyclic peptides may involve solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cyclized. This method allows for the efficient production of large quantities of cyclic peptides with high purity. The use of automated peptide synthesizers further enhances the scalability of this process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] involves its interaction with specific molecular targets and pathways. Cyclic peptides often exhibit high affinity for their targets due to their constrained structure, which enhances binding specificity. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, cyclic peptides may interact with cell surface receptors, enzymes, or ion channels to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclo[Leu-Pro-Ile-Pro]
- Cyclo[Tyr-Pro-Phe-Gly]
- Cyclo[Phe-Pro]
- Cyclo[Leu-Pro]
- Cyclo[Val-Pro]
Uniqueness
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different biological activities, stability, and resistance to enzymatic degradation .
Eigenschaften
Molekularformel |
C47H72N8O9 |
|---|---|
Molekulargewicht |
893.1 g/mol |
IUPAC-Name |
(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
NACGNHONDBBQGE-DVBMRUTPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


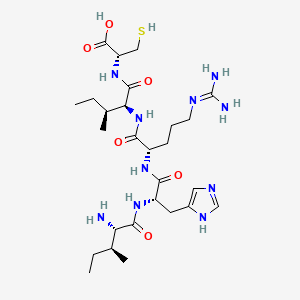
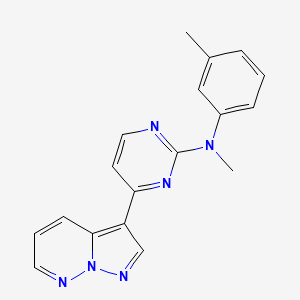



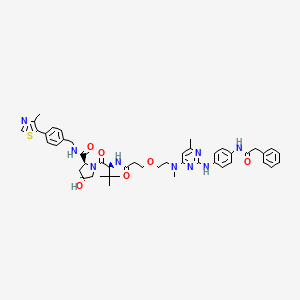
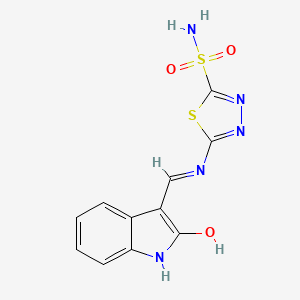

![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
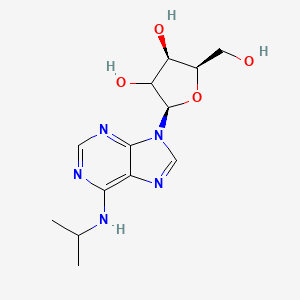
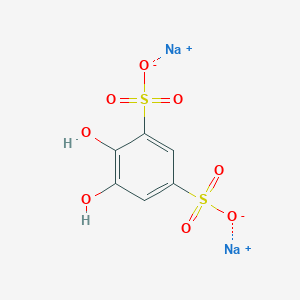
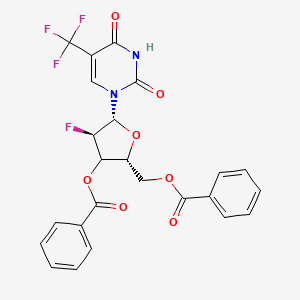
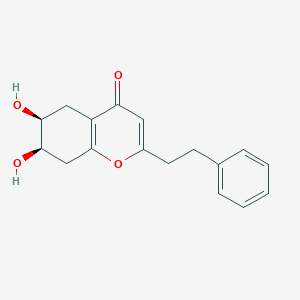
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
